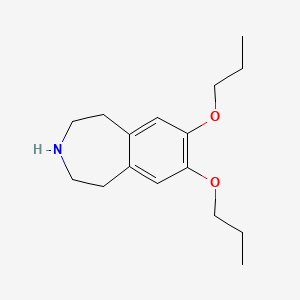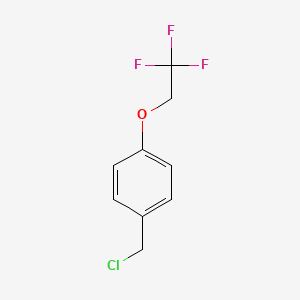![molecular formula C11H12O4 B1517705 Acetic acid, [2-(2-propenyloxy)phenoxy]- CAS No. 53564-65-1](/img/structure/B1517705.png)
Acetic acid, [2-(2-propenyloxy)phenoxy]-
Vue d'ensemble
Description
Acetic acid, [2-(2-propenyloxy)phenoxy]- is a chemical compound with the molecular formula C₁₂H₁₃NO₄ and a molecular weight of approximately 235.24 g/mol . It is also known by other names, including (o-(allylcarbamoyl)phenoxy)-acetic acid , (o-(N-allylcarbamoyl)phenoxy)-acetic acid , and Benzamide, N-allyl-, o-(carboxymethoxy)- . The compound’s structure consists of a phenoxy group linked to an acetic acid moiety.
Molecular Structure Analysis
The molecular structure of Acetic acid, [2-(2-propenyloxy)phenoxy]- comprises a phenoxy ring connected to an acetic acid group. The allyl group at the 2-position of the phenoxy ring contributes to its unique properties .
Applications De Recherche Scientifique
Anti-Inflammatory Activity
- Acetic acid, [2-(2-propenyloxy)phenoxy]- and its derivatives exhibit notable anti-inflammatory activity. For example, substituted (2-phenoxyphenyl)acetic acids have been shown to have significant anti-inflammatory effects, particularly when halogen substitution is present in the phenoxy ring. One compound, [2-(2,4-Dichlorophenoxy)phenyl]acetic acid, demonstrated a favorable combination of potency and low toxicity, including low ulcerogenic potential (Atkinson et al., 1983).
Applications in Material Science
- Phloretic acid, a naturally occurring phenolic compound, has been used to enhance the reactivity of molecules towards benzoxazine ring formation. This approach allows for the specific properties of benzoxazine to be easily imparted to aliphatic molecules or macromolecules, highlighting the versatility of phenoxyacetic acids in materials science (Trejo-Machin et al., 2017).
Antioxidant Properties
- Phenolic derivatives of acetic acid, such as acetaminophen, salicylate, and 5-aminosalicylate, demonstrate potent antioxidant activities. These compounds inhibit lipid peroxidation and act as peroxyl radical scavengers, showcasing the potential of acetic acid derivatives in mitigating oxidative stress (Dinis et al., 1994).
Environmental Applications
- The use of acetic acid derivatives in environmental applications, such as the adsorption of herbicides like 2,4-dichlorophenoxy-acetic acid from aqueous solutions, has been studied. Granular activated carbon has been utilized to study adsorption equilibrium, kinetics, and thermodynamics, revealing the effectiveness of these compounds in environmental remediation (Aksu & Kabasakal, 2004).
Analytical Chemistry
- In analytical chemistry, acetic acid derivatives are used for the determination of chlorophenoxy acids using techniques like high-performance liquid chromatography and mass spectrometry. This demonstrates their role in analytical methods for detecting and quantifying environmental contaminants (Mattina, 1991).
Propriétés
IUPAC Name |
2-(2-prop-2-enoxyphenoxy)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-2-7-14-9-5-3-4-6-10(9)15-8-11(12)13/h2-6H,1,7-8H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMLTWIWHRHGZJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=CC=C1OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40653418 | |
| Record name | {2-[(Prop-2-en-1-yl)oxy]phenoxy}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40653418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
53564-65-1 | |
| Record name | {2-[(Prop-2-en-1-yl)oxy]phenoxy}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40653418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![7-Amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B1517625.png)

![[4-(2,3-Dichlorophenoxy)phenyl]methanamine](/img/structure/B1517630.png)
![3-Fluoro-4-[2-(trifluoromethyl)phenoxy]aniline](/img/structure/B1517631.png)



![2-[(4-Aminopiperidin-1-yl)methyl]-6-methoxyphenol](/img/structure/B1517638.png)


![2-[4-(Propan-2-yl)benzamido]thiophene-3-carboxylic acid](/img/structure/B1517645.png)